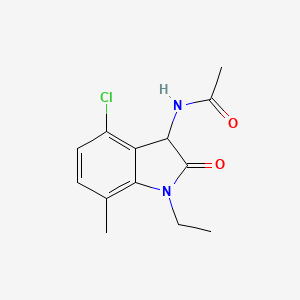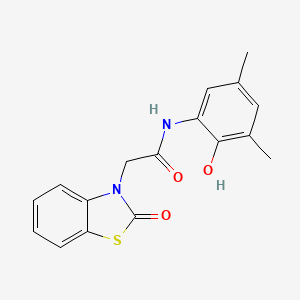![molecular formula C22H19ClN2O3 B11566772 N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11566772.png)
N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenoxy)acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group, a chlorophenoxy group, and an acetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenoxy)acetohydrazide typically involves the condensation of 2-(benzyloxy)benzaldehyde with 2-(4-chlorophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The benzyloxy and chlorophenoxy groups can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazide moiety can form hydrogen bonds with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenoxy)acetohydrazide
- N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(4-methylphenoxy)acetohydrazide
Uniqueness
N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyloxy and chlorophenoxy groups allows for diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C22H19ClN2O3 |
|---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H19ClN2O3/c23-19-10-12-20(13-11-19)27-16-22(26)25-24-14-18-8-4-5-9-21(18)28-15-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,25,26)/b24-14+ |
InChI Key |
YUYGMUHFJCCSQX-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol](/img/structure/B11566690.png)



![N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11566711.png)
![O-{4-[(4-bromophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B11566717.png)
![N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11566720.png)
![2-{3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B11566727.png)
![N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566730.png)
![Tricyclo[3.3.1.1(3,7)]decane-1-acetamide, N-(2-methyl-4-oxazolo[4,5-b]pyridin-2-ylphenyl)-](/img/structure/B11566731.png)
![N-(4-chlorophenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566732.png)
![2,6-dibromo-4-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11566738.png)
methanone](/img/structure/B11566739.png)

